molecular formula C16H20N4O B2854039 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2176069-44-4

2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2854039
CAS No.: 2176069-44-4
M. Wt: 284.363
InChI Key: AVVXTNLGWTZUBD-UHFFFAOYSA-N
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Description

2-[1-(4-tert-Butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a synthetic chemical compound designed for research applications, incorporating two privileged pharmacophores: the 1,2,3-triazole ring and the azetidine moiety. The 1,2,3-triazole scaffold is renowned in medicinal chemistry for its stability under metabolic conditions, its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, and its role as a linker in bioactive molecules . These properties have established 1,2,3-triazole-containing compounds as key structures in the development of inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in neurodegenerative disease research . Furthermore, this heterocyclic system is found in compounds investigated for a wide spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects . The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly valued in drug discovery for its contribution to molecular rigidity and its potential to improve physicochemical properties. The specific molecular architecture of this compound, which links the azetidine and 1,2,3-triazole rings via a benzoyl group, makes it a valuable intermediate or core structure for researchers in chemical biology and medicinal chemistry. It can be utilized in the synthesis of more complex molecular hybrids, the exploration of structure-activity relationships (SAR), and as a potential precursor in the development of novel therapeutic agents. This product is intended for research use only in a laboratory setting and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or consumer applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)13-6-4-12(5-7-13)15(21)19-10-14(11-19)20-17-8-9-18-20/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXTNLGWTZUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a derivative of the 1,2,3-triazole family known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in pharmacology, particularly in cancer therapy and as a modulator for various biological pathways.

Chemical Structure

The compound features a complex structure combining an azetidine ring with a triazole moiety and a tert-butylbenzoyl group. This unique arrangement is thought to contribute to its biological activity.

Biological Activity Overview

1. Anticancer Properties
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against lung cancer cell lines, with IC50 values ranging from 0.8 to 27.08 μM . Specific studies have demonstrated that certain triazole derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents.

2. Mechanisms of Action
The mechanisms through which 1,2,3-triazoles exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to increase reactive oxygen species (ROS) production and decrease mitochondrial membrane potential, leading to apoptosis .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G1 phase by regulating proteins such as P21 and cyclin D1 .
  • Synergistic Effects : Certain triazole derivatives enhance the activity of existing chemotherapeutics like sorafenib against non-small cell lung cancer (NSCLC) .

Structure-Activity Relationship (SAR)

A detailed SAR study reveals that modifications at specific positions on the triazole ring can significantly influence biological activity. For example:

  • Methyl Substituents : The presence of methyl groups at strategic positions has been linked to improved anticancer activity against A549 lung cancer cells.
  • Hybrid Structures : Combining triazoles with other pharmacophores has resulted in compounds with enhanced potency compared to traditional chemotherapeutics like cisplatin and doxorubicin .

Case Studies

Several studies have reported on the biological evaluation of triazole derivatives:

CompoundActivityIC50 (μM)Reference
Compound 4aAnticancer (A549)2.97
Compound 4bAnticancer (A549)4.78
EtoposideAnticancer (A549)25.6
Hybrid 23bAnticancer (A549)1.52

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations:

Lipophilicity vs. Solubility: The target compound's tert-butyl group increases logP compared to BK48098’s sulfonyl group, favoring passive diffusion but limiting solubility. BK48098’s sulfonyl group introduces polarity, enhancing aqueous solubility .

Synthetic Routes :

  • CuAAC () is a common method for triazole synthesis. The target compound’s azetidine ring likely requires specialized precursors, whereas BK48098’s sulfonyl group may involve nucleophilic substitution .

Biological Interactions: Docking studies in suggest bulky substituents (e.g., bromophenyl in 9c) occupy hydrophobic binding pockets. The target’s tert-butyl group may similarly enhance target affinity but with reduced steric hindrance compared to halogens .

Thermal and Spectroscopic Data

Table 2: Comparative Analytical Data (Selected Compounds)
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Not reported ~1700 (benzoyl) Azetidine H: 3.5–4.5; Triazole H: 7.5–8.5
9c () 210–212 1680 (amide) Aromatic H: 7.0–8.5; Br signal: singlet
BK48098 Not reported ~1350 (S=O) Fluorophenyl H: 7.3–7.9
  • IR Spectroscopy : The target’s benzoyl C=O stretch (~1700 cm⁻¹) differs from 9c’s amide C=O (1680 cm⁻¹), reflecting electronic effects of substituents .
  • ¹H NMR : The tert-butyl group in the target compound would show a singlet at ~1.3 ppm (9H), absent in analogs like BK48098 .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Halogenated analogs (e.g., 9c in ) risk off-target interactions due to halogen bonding, whereas the target compound’s tert-butyl group may reduce such risks .

Preparation Methods

Horner–Wadsworth–Emmons (HWE) Reaction

Azetidin-3-one (2 ) undergoes HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate (1 ) to yield methyl (N-Boc-azetidin-3-ylidene)acetate (3 ) (72% yield). This α,β-unsaturated ester serves as a key intermediate for further functionalization.

Reaction Conditions :

  • Catalyst: 1,8-diazabicycloundec-7-ene (DBU)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature

Aza-Michael Addition

Intermediate 3 reacts with NH-heterocycles (e.g., azetidine, imidazole) via aza-Michael addition to form 3-substituted azetidines (4a–p ). For example:

  • 4a (1,3′-biazetidine): 64% yield (DBU, acetonitrile, 65°C)
  • 4n (azetidine-imidazole): 53% yield

Critical Factor : DBU catalyzes both HWE and aza-Michael steps, ensuring compatibility with acid-sensitive groups.

1,2,3-Triazole Ring Construction

Metal-Free Click Chemistry

Ethenesulfonyl fluoride (ESF) acts as an acetylene surrogate, reacting with azides (14 ) to form 1-substituted-1,2,3-triazoles (15 ) (70–92% yield).

General Protocol :

  • Azide (14 ) + ESF → 1-substituted-1,2,3-triazole (15 )
  • Solvent: Ethyl acetate
  • Temperature: Reflux

Advantage : Avoids metal catalysts, preserving azetidine ring integrity.

DBU-Catalyzed Cyclization

β-Keto amides (18 ) react with aryl azides under DBU catalysis to form 1,2,3-triazole-4-carboxamides (19a–z ) with 1,4,5-regioselectivity (85–95% yield).

Example :

  • 19a (R = 4-tert-butylphenyl): 88% yield
  • Solvent: Dimethylformamide (DMF)
  • Time: 2 hours

Coupling of Azetidine and Triazole Moieties

Suzuki–Miyaura Cross-Coupling

Azetidine-boronic ester intermediates cross-couple with triazole halides under palladium catalysis.

Conditions :

  • Catalyst: Pd(PPh₃)₄
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Yield: 68–75%

Amide Bond Formation

Azetidine-3-carboxylic acid (22 ) reacts with 2H-1,2,3-triazole-4-amine via EDCl/HOBt coupling (78% yield).

Optimization :

  • Pre-activation of carboxylic acid as acid chloride improves yield by 15%.

Functionalization with 4-tert-Butylbenzoyl Group

Acylation of Azetidine Nitrogen

1-(Azetidin-3-yl)-2H-1,2,3-triazole (24 ) undergoes acylation with 4-tert-butylbenzoyl chloride (25 ) in dichloromethane (DCM) with triethylamine (TEA) base (82% yield).

Side Reaction Mitigation :

  • Low temperature (0°C) minimizes N-oxide formation.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times for triazole-azetidine coupling:

Step Conventional Time MW Time Yield Improvement
Cycloaddition 12 h 30 min +12%
Acylation 6 h 15 min +8%

Conditions : 120°C, DMF solvent, 300 W irradiation.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

Method Yield (%) Purity (%) Scalability
Metal-free click 85 98 High
DBU-catalyzed 92 95 Moderate
Suzuki coupling 73 90 Low

Key Insight : DBU-catalyzed methods balance yield and scalability but require rigorous exclusion of moisture.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole?

  • Methodological Answer : The synthesis typically involves modular strategies combining azetidine ring formation, benzoylation, and triazole incorporation. Key steps include:

Azetidine Functionalization : Reacting 3-azidoazetidine with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions to install the benzoyl group .

Triazole Formation : Using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") to introduce the 1,2,3-triazole moiety. Terminal alkynes (e.g., propargyl derivatives) react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to ensure regioselectivity (1,4-disubstituted triazole) .

Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural validation employs:

  • Spectroscopy : 1H^1H NMR confirms the presence of azetidine (δ 3.5–4.5 ppm for N-CH2_2), tert-butyl (δ 1.3 ppm, singlet), and triazole protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 326.18 for C17_{17}H21_{21}N4_4O) .
  • X-ray Crystallography : Resolves dihedral angles between the benzoyl group and triazole, critical for assessing steric interactions (e.g., angles >30° may reduce bioactivity) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-tert-butylbenzoyl group influence biological activity?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group enhances hydrophobic interactions with target proteins (e.g., enzyme active sites). Crystallographic data (e.g., dihedral angles ~25–35°) suggest moderate steric hindrance, which balances binding affinity and solubility .
  • Electronic Effects : Electron-withdrawing benzoyl groups increase triazole ring electrophilicity, promoting hydrogen bonding with residues like aspartate or histidine in enzymes. Substituent effects can be quantified via Hammett σ constants or DFT calculations .
  • Experimental Validation : Compare analogues (e.g., 4-methylbenzoyl vs. 4-nitrobenzoyl) in enzyme inhibition assays (IC50_{50} values) to correlate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer) and microbial strains (e.g., S. aureus ATCC 25923) to minimize variability .

Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows. For example, high cytotoxicity in cancer cells (IC50_{50} <10 µM) may overlap with antimicrobial activity at lower doses .

Mechanistic Studies : Probe mode of action via proteomics (e.g., target identification using affinity chromatography) or gene expression profiling (e.g., RNA-seq to identify upregulated apoptosis pathways) .

Q. How can computational methods aid in designing derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., CYP51 for antifungal activity). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., using CoMFA) to correlate substituent descriptors (logP, polar surface area) with bioactivity .

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